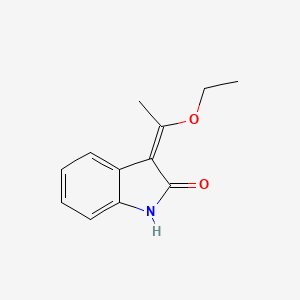![molecular formula C16H17NOS B5862668 N-[2-(methylthio)phenyl]-3-phenylpropanamide](/img/structure/B5862668.png)
N-[2-(methylthio)phenyl]-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(methylthio)phenyl]-3-phenylpropanamide, commonly known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPTP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.38 g/mol.
科学的研究の応用
MPTP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. One of the most significant applications of MPTP is in the study of Parkinson's disease. MPTP is known to cause symptoms similar to Parkinson's disease in humans and non-human primates, making it an important tool for studying the disease and developing new treatments.
作用機序
MPTP is metabolized in the body to form a toxic metabolite, MPP+, which selectively damages the dopaminergic neurons in the substantia nigra of the brain. This results in a decrease in dopamine levels, leading to the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
MPTP has been shown to induce Parkinson's disease-like symptoms in humans and non-human primates, including tremors, rigidity, and bradykinesia. MPTP also causes a decrease in dopamine levels in the brain, leading to a loss of dopaminergic neurons in the substantia nigra.
実験室実験の利点と制限
MPTP is a valuable tool for studying Parkinson's disease and developing new treatments. However, there are limitations to its use in lab experiments. MPTP is toxic and can cause severe damage to the brain if not handled properly. It also has a short half-life, making it difficult to administer in precise doses.
将来の方向性
There are several future directions for research on MPTP. One area of interest is in the development of new treatments for Parkinson's disease based on the mechanism of action of MPTP. Another area of research is in the development of new analogs of MPTP that are less toxic and easier to administer in lab experiments. Additionally, MPTP may have potential applications in other neurological disorders, such as Alzheimer's disease and Huntington's disease.
合成法
MPTP can be synthesized using a variety of methods, including the reaction of 2-(methylthio)benzaldehyde with 3-phenylpropanoic acid in the presence of a catalyst. Another method involves the reaction of 2-(methylthio)benzaldehyde with 3-phenylpropanoyl chloride in the presence of a base. Both methods result in the formation of MPTP with a yield of around 70%.
特性
IUPAC Name |
N-(2-methylsulfanylphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-19-15-10-6-5-9-14(15)17-16(18)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDSDAVSFHFVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792644 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-dimethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5862592.png)

![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5862603.png)
![N'-[2-oxo-1-(2-propyn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5862606.png)
![N'-(3-cyclohexen-1-ylmethylene)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5862613.png)

![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5862635.png)
![3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5862643.png)
![N-(3-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5862649.png)

![4,4-dimethyl-6-[2-(2-methylphenyl)vinyl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5862677.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B5862683.png)
![N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5862686.png)